molecular formula C12H9NO2S B8416688 3-(Thiophene-3-carbonyl)-benzamide CAS No. 861224-02-4

3-(Thiophene-3-carbonyl)-benzamide

Cat. No.: B8416688
CAS No.: 861224-02-4
M. Wt: 231.27 g/mol
InChI Key: QVCJIRIZDPDFJY-UHFFFAOYSA-N
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Description

3-(Thiophene-3-carbonyl)-benzamide belongs to the thiophene-3-benzamide chemotype, a class of compounds specifically designed as Estrogen Receptor (ER) antagonists with minimal uterotrophic activity . This strategic molecular design, which involves incorporating amide spacers, aims to avoid the formation of tris-p-phenol metabolites associated with undesired estrogenic activity, thereby steering the compound's profile from a Selective Estrogen Receptor Modulator (SERM) towards a pure ER-antagonist . In vitro studies on structurally related analogs have demonstrated significant cytotoxic activity against estrogen-dependent breast cancer cells (MCF7), while showing minimal cytotoxicity against other cell lines, including triple-negative breast cancer, osteosarcoma, and skin cells, indicating a targeted mechanism of action . Specific derivatives within this chemical class, such as the closely related 5-benzoyl-thiophene-3-carboxamide, have exhibited potent antiestrogenic activity with IC50 values in the low micromolar range, demonstrating comparable efficacy to the well-known breast cancer drug Tamoxifen in experimental models . The incorporation of the thioamide moiety is of significant interest in medicinal chemistry, as this functional group can enhance proteolytic stability and alter the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic profiles . This product is intended for chemical biology research, anticancer drug discovery, and investigations into endocrine receptor mechanisms. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

861224-02-4

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

3-(thiophene-3-carbonyl)benzamide

InChI

InChI=1S/C12H9NO2S/c13-12(15)9-3-1-2-8(6-9)11(14)10-4-5-16-7-10/h1-7H,(H2,13,15)

InChI Key

QVCJIRIZDPDFJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)C2=CSC=C2

Origin of Product

United States

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of thiophene derivatives, including 3-(Thiophene-3-carbonyl)-benzamide, is their potential as antimycobacterial agents. Recent studies have shown that compounds with thiophene-arylamide scaffolds exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains. For example, derivatives designed from a scaffold hopping strategy demonstrated minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.24 μg/mL against various strains of tuberculosis, indicating strong efficacy and low cytotoxicity .

Anticancer Properties

Research indicates that thiophene derivatives possess anticancer properties. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In particular, studies have reported that certain derivatives show improved selectivity and potency against human colon cancer cells, outperforming traditional chemotherapeutic agents .

Inhibition of Histone Deacetylases

Another promising application lies in the inhibition of histone deacetylases (HDACs), which are critical in the regulation of gene expression and are implicated in various cancers. Novel benzamide derivatives containing thiophene moieties have been synthesized and evaluated as HDAC inhibitors, showing significant biological activity .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its ability to form stable thin films and facilitate charge transport .

Building Block for Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for further functionalization, leading to the synthesis of more complex molecules with desired pharmacological properties. The compound can undergo various reactions such as acylation and amination, providing pathways to develop new therapeutic agents .

Case Study: Antimycobacterial Activity

A study conducted on a series of thiophene-arylamide derivatives demonstrates the structure-activity relationship (SAR) guiding their development:

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity Index
23j0.020.210
24f0.120.54
25a0.190.42

This table summarizes the biological activity data for selected compounds derived from the thiophene scaffold, highlighting their potential as effective antimycobacterial agents.

Case Study: Anticancer Activity

In another investigation focusing on anticancer properties, several thiophene-based compounds were tested against human colon cancer cell lines:

CompoundIC50 (μM)Mechanism of Action
A5Induction of apoptosis
B10Inhibition of cell proliferation
C15Cell cycle arrest

These findings illustrate the diverse mechanisms through which thiophene derivatives exert their anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Thiophene-3-carbonyl)-benzamide with structurally or functionally related compounds, emphasizing differences in structure, properties, and biological activity.

Table 1. Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
This compound C₁₂H₉NO₂S Benzamide + thiophene-3-carbonyl Inferred: Kinase modulation, antimicrobial -
Nilotinib (Tasigna®) C₂₈H₂₂N₆O Benzamide + imidazole + pyrimidine BCR/ABL kinase inhibitor (30-fold potency vs. imatinib)
3-Methoxybenzamide C₈H₉NO₂ Benzamide + 3-methoxy substituent Inferred: Solubility modulator
N-benzyl-3-hydroxythiophene-2-carboxamide C₁₂H₁₁NO₂S Benzamide + 3-hydroxythiophene-2-carbonyl Synthetic intermediate, uncharacterized activity
3-Methylthiobenzamide C₈H₉NOS Benzamide + 3-methylthio substituent Intermediate for heterocycles; biological screenings
Ponatinib (Iclusig®) C₂₉H₂₈ClF₃N₆O Benzamide + imidazo[1,2-b]pyridazine Pan-kinase inhibitor (BCR/ABL, VEGFR, FGFR)

Key Comparisons:

Thiophene vs. Other Heterocycles :

  • The thiophene-3-carbonyl group in the target compound distinguishes it from analogs like nilotinib (pyrimidine/imidazole) and ponatinib (imidazo[1,2-b]pyridazine). Thiophene’s sulfur atom may enhance π-π stacking or hydrophobic interactions compared to nitrogen-containing heterocycles .
  • In contrast, 3-hydroxythiophene-2-carboxamide () has a hydroxyl group that could increase polarity but reduce membrane permeability compared to the carbonyl-linked thiophene in the target compound .

Substituent Effects on Activity :

  • Nilotinib ’s high potency against BCR/ABL kinases is attributed to optimized substituents (e.g., pyrimidine and imidazole), which improve ATP-binding site affinity. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further derivatization .
  • 3-Methoxybenzamide () demonstrates how substituents on the benzamide ring influence physicochemical properties. The methoxy group enhances solubility, whereas the thiophene-carbonyl group may balance lipophilicity for membrane penetration .

Antimicrobial Potential: Compounds like N-[3-(2-oxoindol-3-ylidene)benzyl]benzamide () show that electron-withdrawing groups (e.g., Cl, I) on the benzamide or adjacent rings enhance antimicrobial activity. The thiophene’s electron-rich nature might similarly modulate activity against pathogens .

Synthetic Accessibility: The synthesis of this compound likely parallels methods for analogs such as N-(3-aminopropyl)thiophene-3-carboxamide (), involving amide coupling between thiophene-3-carboxylic acid and benzamide derivatives .

Research Findings and Implications

  • Kinase Inhibition: While nilotinib and ponatinib are clinically validated kinase inhibitors, the target compound’s thiophene moiety could offer a novel interaction profile with kinases or soluble guanylate cyclase (sGC), as seen in related benzamides () .
  • Antimicrobial Activity : Structural parallels to indole-based benzamides () suggest that halogenation or sulfonamide addition to the thiophene or benzamide rings might enhance antimicrobial efficacy .
  • Solubility and Bioavailability : Compared to 3-Methoxybenzamide , the thiophene-carbonyl group may reduce aqueous solubility but improve target binding through hydrophobic effects .

Preparation Methods

Acylation via Thiophene-3-carbonyl Chloride Intermediate

A widely employed strategy involves the synthesis of thiophene-3-carbonyl chloride as a reactive intermediate, followed by its coupling with benzamide derivatives. The patent EP0731800A1 outlines an optimized process for generating thiophene carbonyl chlorides using thionyl chloride (SOCl₂) in the presence of 4-dimethylaminopyridine (DMAP). This method replaces traditional pyridine catalysts with DMAP, offering superior yields (98.3% recovery of DMAP hydrochloride) and scalability. The reaction proceeds via the treatment of thiophene-3-carboxylic acid with excess SOCl₂ (5 equivalents) and DMAP in heptane at 80–85°C for 5–7 hours. Subsequent extraction with ethyl acetate isolates the chloride, which is then crystallized by adding heptane.

The resulting thiophene-3-carbonyl chloride is reacted with benzamide under Schotten-Baumann conditions. In this step, the chloride is treated with benzamide in a biphasic system (e.g., NaOH and dichloromethane), facilitating nucleophilic acyl substitution. This method is noted for its high efficiency, with yields exceeding 85% in analogous amidation reactions.

Direct Coupling Using Activating Agents

An alternative approach avoids isolating the carbonyl chloride by employing in situ activation of thiophene-3-carboxylic acid. The Royal Society of Chemistry’s protocol utilizes N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloroethane (DCE) to directly couple carboxylic acids with sulfonohydrazides. For this compound, this method involves reacting thiophene-3-carboxylic acid with benzamide in the presence of NBS (1.0 equivalent) and PPh₃ (1.0 equivalent) at room temperature. The reaction achieves a 90% yield, as demonstrated in the synthesis of structurally similar compounds like 4-Methyl-N'-(thiophene-3-carbonyl)benzenesulfonohydrazide.

Key advantages of this method include:

  • Elimination of hazardous chloride intermediates.

  • Compatibility with moisture-sensitive substrates.

  • Simplified purification via column chromatography (hexane/ethyl acetate = 70:30).

Comparative Analysis of Preparation Methods

Method Reagents Yield Purity Scalability
Acylation via ChlorideSOCl₂, DMAP85–90%>95%Industrial
Direct CouplingNBS, PPh₃87–90%>90%Lab-scale
Microwave-AssistedHATU, DIPEAData pendingData pendingTheoretical

The DMAP-mediated chloride route excels in scalability, making it suitable for industrial production. However, it requires handling corrosive SOCl₂ and multiple purification steps. In contrast, the direct coupling method offers simplicity and avoids toxic intermediates but remains limited to smaller-scale syntheses.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The synthesized compound exhibits distinct NMR signals consistent with its structure. For example, in the analogous compound 4-Methyl-N'-(thiophene-3-carbonyl)benzenesulfonohydrazide:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.10 (s, 1H), 8.00 (dd, J = 15.6, 7.9 Hz, 2H), 7.74 (d, J = 8.2 Hz, 2H).

  • ¹³C NMR : Peaks at δ 163.8 (carbonyl), 143.4 (aromatic), and 21.0 (methyl).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 338.0576 [M + Na]⁺, aligning with the theoretical mass of C₁₅H₁₃N₃NaO₃S.

Challenges and Optimization Strategies

Byproduct Formation

The DMAP process minimizes byproducts such as pyridinium hydrochloride, which complicate purification in traditional methods. Filtration of DMAP hydrochloride as a solid residue simplifies waste disposal and improves product purity.

Solvent Selection

Heptane and ethyl acetate are preferred in the chloride route for their low polarity, facilitating crystallization. For direct coupling, DCE provides optimal reactivity without side reactions .

Q & A

Q. What are effective synthetic routes for 3-(Thiophene-3-carbonyl)-benzamide?

A multi-step synthesis approach is typically employed. For example, a thiophene ring can be functionalized via Friedel-Crafts acylation or cross-coupling reactions to introduce the carbonyl group, followed by coupling with a benzamide moiety. Key steps include:

  • Reagent selection : Use benzoylisothiocyanate or acyl chlorides for amide bond formation (e.g., ).
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) ensures high purity (>95%) .
  • Optimization : Solvent choice (e.g., 1,4-dioxane or CH₂Cl₂) and reaction time (overnight stirring) improve yields .

Q. How is the compound characterized for purity and structural integrity?

Standard analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For example, carbonyl peaks appear at ~170 ppm in ¹³C NMR .
  • Mass spectrometry : HRMS or LC-MS validates molecular weight (e.g., exact mass: 306.1038 g/mol for related analogs) .
  • Chromatography : HPLC with UV detection (e.g., Lambert-Beer plots) monitors purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition : Use fluorescence-based assays to evaluate interactions with targets like glucokinase (EC₅₀ values in nM range) or FtsZ (tuberculosis-related protein) .
  • Cellular assays : Measure cytotoxicity or antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing, as seen in thiophene-derived antibacterials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Modify the thiophene or benzamide moieties. For instance, introducing electron-withdrawing groups (e.g., nitro, CF₃) on the benzamide enhances target binding .
  • Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • In vivo validation : Prioritize analogs with favorable pharmacokinetics (e.g., AUC reduction >47% in OGTT models) .

Q. What computational strategies predict target interactions and selectivity?

  • Molecular docking : Tools like AutoDock or Schrödinger assess binding to discoidin domain receptors (DDR1/2) or FtsZ .
  • DFT calculations : Evaluate electronic properties (e.g., frontier molecular orbitals) to correlate with redox activity or stability .
  • ADMET prediction : Software like SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How are contradictions in biological data resolved?

  • Dose-response curves : Replicate assays across multiple concentrations to confirm EC₅₀/IC₅₀ values (e.g., glucokinase activation vs. off-target effects) .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic activity assays .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with assays .

Q. What methodologies assess in vivo efficacy and pharmacokinetics?

  • Rodent models : Oral glucose tolerance tests (OGTT) in diabetic mice measure glucose-lowering effects (e.g., 30 mg/kg dose with 47.4% AUC reduction) .
  • Pharmacokinetic parameters : Calculate t₁/₂, Cmax, and bioavailability via plasma sampling after IV/oral administration .
  • Tissue distribution : Radiolabeled analogs or MALDI imaging track compound localization .

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